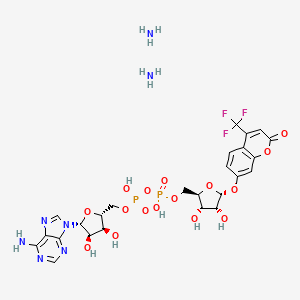

TFMU-ADPr (diammonium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TFMU-ADPr (Diammonium) ist eine chemische Verbindung, die für ihre Rolle als Substrat zur Überwachung der Poly(ADP-Ribose)Glycohydrolase (PARG)-Aktivität bekannt ist. Sie wird häufig in biochemischen Assays eingesetzt, um die Aktivität von PARG-Enzymen zu beurteilen, indem ein Fluorophor bei Hydrolyse freigesetzt wird. Diese Verbindung zeichnet sich durch hervorragende Reaktivität, Stabilität und Benutzerfreundlichkeit aus, was sie zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TFMU-ADPr (Diammonium) beinhaltet die enzymatische Spaltung von Poly(ADP-Ribose)-Substraten. Der Prozess beinhaltet typischerweise die Verwendung spezifischer Enzyme wie PARG und ARH3, die die Polymere spalten und Monomere von ihren Proteinzielen befreien . Die Reaktionsbedingungen beinhalten häufig die Aufrechterhaltung eines optimalen pH-Werts und einer optimalen Temperatur, um die Stabilität und Aktivität der Enzyme zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von TFMU-ADPr (Diammonium) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, um kontrollierte Bedingungen für die Enzymaktivität zu gewährleisten. Das Produkt wird dann mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

TFMU-ADPr (Diammonium) unterliegt hauptsächlich Hydrolysereaktionen, die durch PARG-Enzyme katalysiert werden. Diese Reaktionen führen zur Freisetzung eines Fluorophors, der detektiert und gemessen werden kann, um die Enzymaktivität zu beurteilen .

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Poly(ADP-Ribose)-Substrate und spezifische Enzyme wie PARG und ARH3. Die Reaktionen werden typischerweise in gepufferten Lösungen durchgeführt, um den optimalen pH-Wert für die Enzymaktivität aufrechtzuerhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Hydrolyse von TFMU-ADPr (Diammonium) gebildet wird, ist ein Fluorophor, der als Marker zur Überwachung der Enzymaktivität verwendet wird .

Wissenschaftliche Forschungsanwendungen

TFMU-ADPr (Diammonium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

TFMU-ADPr (Diammonium) entfaltet seine Wirkung, indem es als Substrat für PARG-Enzyme dient. Nach Hydrolyse durch diese Enzyme setzt die Verbindung einen Fluorophor frei, der detektiert und gemessen werden kann. Dieser Mechanismus ermöglicht es Forschern, die Aktivität von PARG-Enzymen zu überwachen und die Regulation von ADP-Ribosyl-katabolen Stoffwechselwegen zu untersuchen .

Wirkmechanismus

TFMU-ADPr (diammonium) exerts its effects by serving as a substrate for PARG enzymes. Upon hydrolysis by these enzymes, the compound releases a fluorophore, which can be detected and measured. This mechanism allows researchers to monitor the activity of PARG enzymes and to study the regulation of ADP-ribosyl catabolic pathways .

Vergleich Mit ähnlichen Verbindungen

TFMU-ADPr (Diammonium) ist einzigartig in seiner Fähigkeit, die gesamte PAR-Hydrolase-Aktivität durch die Freisetzung eines Fluorophors direkt zu melden. Zu ähnlichen Verbindungen gehören:

TFMU-ADPr (Diammonium) zeichnet sich durch seine außergewöhnliche Reaktivität, Stabilität und Benutzerfreundlichkeit aus, was es zur bevorzugten Wahl für verschiedene biochemische Assays macht .

Eigenschaften

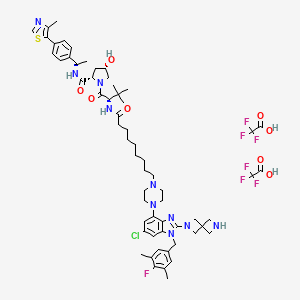

Molekularformel |

C25H32F3N7O16P2 |

|---|---|

Molekulargewicht |

805.5 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |

InChI |

InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1 |

InChI-Schlüssel |

GEZILDRURLNQDR-HXERXLDDSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |

Kanonische SMILES |

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)

![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)

![2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)